molecular formula C6H4BrNO2 B189398 2-Bromonicotinic acid CAS No. 35905-85-2

2-Bromonicotinic acid

Cat. No.: B189398
CAS No.: 35905-85-2
M. Wt: 202.01 g/mol
InChI Key: MMWNKXIFVYQOTK-UHFFFAOYSA-N
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Description

2-Bromonicotinic acid, also known as 2-bromopyridine-3-carboxylic acid, is an organic compound with the molecular formula C6H4BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromonicotinic acid can be synthesized through several methods. One common method involves the bromination of nicotinic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-bromonicotinic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular targets .

Comparison with Similar Compounds

Comparison: 2-Bromonicotinic acid is unique due to the position of the bromine atom on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to other halogenated nicotinic acids, it offers distinct properties that make it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWNKXIFVYQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283453
Record name 2-Bromonicotinic acid
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Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35905-85-2
Record name 35905-85-2
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Record name 2-Bromonicotinic acid
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Record name 2-bromopyridine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

2-bromo-3-methylpyridine (25.0 mL, 213 mmol) was added to a solution of potassium permanganate (87.7 g, 555 mmol) in 800 mL of water and the mixture was stirred under reflux. After 5 hours, 600 mL of water was distilled off and the remaining suspension was filtered. The residue was washed with two 50 mL portions of hot water and the combined filtrates were acidified with concentrated HCl. The white precipitate was filtered and dried in a vacuum oven to give 26.8 g of 2-bromonicotinic acid (62% yield).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium permanganate (18.4 g, 116 mmol) was dissolved in water (400 mL) and added to 2-bromo-3-methylpyridine (10.0 g, 58 mmol) and refluxed for 16 hours. After cooling to room temperature, the slurry was filtered through a celite plug and rinsed with water and chloroform. The entire filtrate was transferred to a separatory funnel and the layers were separated. The aqueous layer was extracted again with CHCl3 and acidified with 6N HCl to pH 1. A white solid was obtained on standing (2.08 g of product). The pH of the remaining aqueous was adjusted to pH 4 with 2M NaOH and 2M HCl, then concentrated to <100 mL. A white precipitate was filtered. The pH was adjusted to 4 and the mixture filtered again, combining the isolated solids for a total of 3.88 g of product. The filtrate was concentrated again to <100 mL and adjusted to pH 1.5 and an additional quanitity of white solid was obtained (1.80 g), for a combined yield of 3 crops, (8.76 g, 66%). 1H NMR (DMSO-d6): δ13.76 (bs, 1H), 8.46 (m, 1H), 8.09 (dd, 1H, J=7.7, J′=2.2), 7.51 (m, 1H).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
2.08 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2-Bromonicotinic acid?

A1: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds. For example, it undergoes efficient palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling with ethynylarenes. This reaction, followed by intramolecular cyclization, yields 4-azaphthalides and 5-azaisocoumarins. [] It can also participate in Ullmann reactions with 2,6-diaminopyridine, leading to the formation of anthyridine derivatives. []

Q2: Are there any optimized methods for synthesizing this compound?

A2: Yes, efficient synthetic routes for this compound and its corresponding aldehyde utilize directed ortho-metalation of readily available 2-bromopyridine. This method provides a convenient and high-yielding pathway for obtaining these valuable compounds. []

Q3: Can this compound act as a ligand in coordination chemistry?

A3: Absolutely! this compound can act as a ligand, forming coordination complexes with transition metals. For instance, it forms a dinuclear paddle-wheel copper(II) complex where the deprotonated 2-bromonicotinate bridges two copper centers. [] This ability to coordinate with metals opens up possibilities for designing novel materials with unique properties.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, comprehensive vibrational spectroscopic studies, including both Raman and infrared, have been conducted on this compound. These studies, coupled with Density Functional Theory (DFT) calculations, provide detailed insights into the molecule's vibrational modes, structural characteristics, and intermolecular interactions. []

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